3-Bromo-N-(tert-butyl)-4-methoxybenzamide
Overview
Description
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a synthetic organic compound with the molecular formula C12H16BrNO2. It is characterized by a central benzene ring substituted with a bromine atom at the 3rd position, a methoxy group at the 4th position, and a tert-butyl group attached to the nitrogen atom of the amide functional group . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3rd position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(tert-butyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Debromination: Often requires reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Major Products
Hydrolysis: Produces 3-bromo-4-methoxybenzoic acid and tert-butylamine.
Debromination: Results in the formation of 4-methoxybenzamide.
Scientific Research Applications
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a versatile compound used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxy group influences its binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and solubility . Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
N-Butyl 4-bromo-3-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of an amide group.
Uniqueness
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The tert-butyl group provides steric bulk, influencing its solubility and reactivity, while the bromine atom and methoxy group affect its electronic properties.
Properties
IUPAC Name |
3-bromo-N-tert-butyl-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKTBWZNWXGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350727 | |
Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356550-24-8 | |
Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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